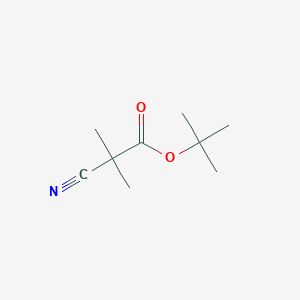

Tert-butyl 2-cyano-2,2-dimethylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESJVZLQSJGIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Cyano 2,2 Dimethylacetate and Its Analogues

Esterification Strategies for the Tert-butyl Group

The introduction of the bulky tert-butyl group via esterification presents a significant synthetic challenge due to steric hindrance. Both direct and indirect methods have been developed to overcome this obstacle.

Direct Esterification of 2-cyano-2,2-dimethylacetic Acid

Direct esterification involves the reaction of 2-cyano-2,2-dimethylacetic acid with tert-butanol. This transformation is typically catalyzed by a strong acid to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered alcohol. However, this method can be inefficient for tert-butyl esters, often resulting in low yields due to the steric hindrance of tert-butanol. google.com

To enhance the reaction's efficiency, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. This approach activates the carboxylic acid, facilitating the esterification under milder conditions. For instance, the analogous reaction between cyanoacetic acid and tert-butanol using DCC and a catalytic amount of DMAP in dichloromethane has been shown to produce the corresponding tert-butyl ester in high yield. chemicalbook.com

| Reactants | Reagents/Catalyst | Solvent | Conditions | Yield |

| Cyanoacetic acid, tert-butanol | DCC, DMAP (catalytic) | Dichloromethane | 0 °C to room temp., 5 h | 86% chemicalbook.com |

| 2-cyano-2,2-dimethylacetic acid, tert-butanol | Acid Catalyst (e.g., H₂SO₄) | - | Reflux | Generally Low google.com |

This table presents data for the direct esterification of cyanoacetic acid as an analogue and general conditions for the target molecule.

Transesterification Approaches Utilizing Other Esters

Transesterification provides an alternative and often more effective route to tert-butyl esters. This method involves reacting a more common ester of 2-cyano-2,2-dimethylacetic acid, such as the methyl or ethyl ester, with tert-butanol in the presence of a catalyst. The equilibrium is driven forward by removing the lower-boiling alcohol (e.g., methanol or ethanol) that is displaced.

For the synthesis of the related tert-butyl cyanoacetate (B8463686), an ester exchange method using methyl cyanoacetate and tert-butanol is well-documented. google.com Catalysts for this reaction are typically basic, such as sodium tert-butoxide or potassium tert-butoxide. The reaction is generally carried out at elevated temperatures to facilitate the distillation of the displaced alcohol. googleapis.com A patent describes a method where methyl cyanoacetate is reacted with tert-butanol using sodium tert-butoxide or potassium tert-butoxide as a catalyst at temperatures ranging from 80-200 °C, achieving high conversion. googleapis.com Organotin compounds, such as dibutyltin oxide, have also been utilized as catalysts for the transesterification of ethyl cyanoacetate with tert-butanol.

| Starting Ester | Alcohol | Catalyst | Temperature | Yield |

| Methyl Cyanoacetate | tert-Butanol | Sodium tert-butoxide or Potassium tert-butoxide | 150-170 °C | High Conversion googleapis.com |

| Ethyl Cyanoacetate | tert-Butanol | Dibutyltin di(t-butoxide) | 120 °C | 93% Conversion |

This table illustrates transesterification approaches for the synthesis of the analogue tert-butyl cyanoacetate.

Catalytic Protocols for Tert-butyl Ester Formation

Various catalytic systems have been developed to facilitate the formation of tert-butyl esters from carboxylic acids under milder conditions than traditional acid catalysis. These methods often involve the in-situ generation of a more reactive acyl intermediate.

One effective catalyst is bis(trifluoromethanesulfonyl)imide (Tf₂NH). In the presence of a catalytic amount of Tf₂NH, various carboxylic acids can be converted into their corresponding tert-butyl esters in high yields by reacting them in tert-butyl acetate. google.com Another powerful catalyst is trifluoromethanesulfonic acid, which can facilitate the addition of isobutylene (B52900) to carboxylic acids at low temperatures and atmospheric pressure to produce tert-butyl esters. wikipedia.org

While SnCl₂ is a known Lewis acid catalyst in organic synthesis, its application in the direct formation of tert-butyl esters from carboxylic acids is less common. It is more frequently reported in the context of converting existing tert-butyl esters into other derivatives, such as amides or different esters, by generating an acid chloride intermediate in situ. guidechem.com

| Carboxylic Acid | tert-Butyl Source | Catalyst | Conditions | Outcome |

| Various | tert-Butyl Acetate | Tf₂NH (catalytic) | - | High Yields google.com |

| Various | Isobutylene | Trifluoromethanesulfonic acid | ≤ -7 °C | High Efficiency wikipedia.org |

| Phenylacetic Acid | tert-Butanol | DMAP | - | 45% Yield tubitak.gov.tr |

This table summarizes various catalytic methods for the synthesis of tert-butyl esters from generic carboxylic acids.

Introduction of the Gem-Dimethyl Moiety

The gem-dimethyl group at the α-carbon of the cyanoacetate framework can be introduced either by direct alkylation of a suitable precursor or by starting the synthesis with a molecule that already contains this structural feature.

Alkylation Reactions at the α-Position of Cyanoacetates

The hydrogen atoms on the α-carbon of cyanoacetates are acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in a reaction with an alkylating agent.

To synthesize tert-butyl 2-cyano-2,2-dimethylacetate, a sequential dialkylation of tert-butyl cyanoacetate can be performed. The process involves two successive deprotonation and alkylation steps using a methylating agent, such as methyl iodide or dimethyl sulfate. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically used to generate the enolate. The choice of reaction conditions, such as temperature, can be crucial for controlling the extent of alkylation. orgsyn.org For the related methyl 2-cyano-2,2-dimethylacetate, listed raw materials include methyl cyanoacetate and methylating agents like iodomethane and dimethyl sulfate, indicating this sequential alkylation pathway is a viable synthetic route.

| Substrate | Base | Alkylating Agent | Product |

| tert-Butyl Cyanoacetate | Strong Base (e.g., NaH, LDA) | Methyl Iodide (2 equiv.) | This compound |

| 2-Cyanoacetamide | - | (Benzamidomethyl)triethylammonium chloride | Disubstituted cyanoacetamide |

This table outlines the general strategy for introducing the gem-dimethyl group via alkylation.

Synthesis via Precursors with Pre-existing Gem-Dimethyl Functionality

An alternative strategy involves starting with a precursor that already incorporates the gem-dimethyl moiety. This approach avoids potential issues with incomplete dialkylation or side reactions that can occur during the alkylation of cyanoacetates.

A plausible precursor is acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile), which contains both the gem-dimethyl and the nitrile groups. The hydroxyl group of acetone cyanohydrin could be converted into a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by a carboxylate equivalent, or the hydroxyl group could be oxidized to a carboxylic acid followed by esterification.

Another synthetic route could begin with a compound like tert-butyl α-bromoisobutyrate. This precursor contains both the gem-dimethyl structure and the tert-butyl ester. The synthesis of tert-butyl α-bromoisobutyrate can be achieved through the esterification of α-bromoisobutyric acid with isobutene, using a cation exchange resin as a catalyst. google.comguidechem.com The bromine atom can then be substituted by a cyanide group, for example, by reaction with sodium or potassium cyanide, to yield the final product, this compound.

| Precursor | Key Transformation(s) | Target Moiety Introduced |

| Acetone Cyanohydrin | Oxidation of hydroxyl group, followed by tert-butylation | Carboxy-tert-butyl group |

| tert-Butyl α-bromoisobutyrate | Nucleophilic substitution of bromide with cyanide | Cyano group |

This table presents potential synthetic strategies starting from precursors that already contain the gem-dimethyl group.

Nitrile Group Installation and Functionalization

The introduction and subsequent transformation of the nitrile group are pivotal in the synthesis of α-cyano esters like this compound.

Cyanation Methods Applied to Ester Precursors

The synthesis of α-cyano esters often involves the introduction of a cyanide group onto a suitable ester precursor. A common strategy is the cyanation of α-haloesters. For a precursor to this compound, such as tert-butyl 2-bromo-2,2-dimethylacetate, a nucleophilic substitution reaction with a cyanide salt like sodium or potassium cyanide would be a primary approach.

Transition-metal-catalyzed reactions offer alternative pathways. Palladium-catalyzed cyanation of aryl and alkyl halides has become a robust method for nitrile synthesis. researchgate.net While direct α-cyanation of an unactivated ester C-H bond is challenging, functionalization of the α-position to create a good leaving group is a more common prerequisite.

Less toxic and more environmentally benign cyanating reagents are also gaining prominence. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a sustainable cyanide source in various cyanation reactions, often mediated by palladium or copper catalysts. researchgate.netresearchgate.net Another approach involves the use of trimethylsilyl cyanide (TMSCN), which can react with carbonyl compounds to form cyanohydrins, versatile intermediates in organic synthesis. researchgate.net For ester precursors, activation is typically required to facilitate the addition of the cyanide nucleophile.

Transformations Involving Related Nitrile-Containing Substrates

The nitrile group in compounds like this compound is a versatile functional handle that can be converted into a variety of other groups. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. For instance, the hydrolysis of a related β-cyano carboxylate derivative has been demonstrated using strong acid (10 M HCl) at elevated temperatures. researchgate.net

Reduction of the nitrile group provides access to primary amines. Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Pd/C under an H2 atmosphere) can be employed for this transformation. researchgate.net The resulting aminomethyl group is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the α-cyano ester moiety can participate in various carbon-carbon bond-forming reactions. The acidic α-proton can be removed by a suitable base to generate a carbanion, which can then act as a nucleophile in alkylation or condensation reactions. For example, 2-cyanoacetamide is readily alkylated at the α-carbon under mild conditions. researchgate.net

Development of Scalable Synthetic Protocols

Moving from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and safe protocols.

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of a synthetic route is highly dependent on reaction conditions. Optimization is a critical step in developing a scalable process. Key parameters that are typically screened include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reagents.

For a hypothetical cyanation of a tert-butyl ester precursor, a systematic study would be undertaken to maximize the yield of the desired this compound. This process involves running a series of experiments where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. For example, different catalysts and solvents might be screened to identify the combination that gives the highest yield and purity with the shortest reaction time. researchgate.netresearchgate.net

Table 1: Illustrative Optimization of a Cyanation Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | Toluene | 80 | 12 | 65 |

| 2 | Pd(OAc)2 | Toluene | 80 | 12 | 72 |

| 3 | CuI | DMF | 100 | 8 | 85 |

| 4 | CuI | DMSO | 100 | 8 | 81 |

| 5 | CuI | DMF | 120 | 6 | 91 |

This table is for illustrative purposes and does not represent actual experimental data for the named compound.

As shown in the illustrative table, changing the catalyst from a palladium-based system to a copper-based one, and optimizing the solvent and temperature, could lead to a significant improvement in the reaction yield.

Considerations for Green Chemistry in Synthetic Routes

Green chemistry principles are increasingly important in the design of synthetic protocols to minimize environmental impact. rsc.org Key considerations include atom economy, use of less hazardous reagents, and reduction of waste. sphinxsai.com

In the context of synthesizing this compound, a green chemistry approach would favor:

Safer Cyanide Sources: Replacing highly toxic reagents like HCN or alkali metal cyanides with less hazardous alternatives such as K4[Fe(CN)6]. researchgate.netrsc.org

Catalytic Methods: Employing catalytic amounts of reagents rather than stoichiometric quantities to reduce waste. Transition metal-catalyzed reactions are a prime example. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Reactions like additions and cycloadditions are generally high in atom economy.

Benign Solvents: Choosing solvents that are less toxic and have a lower environmental impact, such as water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. researchgate.net

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of Tert Butyl 2 Cyano 2,2 Dimethylacetate in Organic Transformations

Reactions Involving the Acidic α-Proton and Enolate Formation

A defining structural characteristic of tert-butyl 2-cyano-2,2-dimethylacetate is the absence of α-protons. The α-carbon is bonded to a cyano group, a tert-butoxycarbonyl group, and two methyl groups, making it a quaternary center. The lack of protons on this carbon fundamentally prevents the formation of an enolate anion at this position through deprotonation. This structural constraint renders several canonical organic reactions, which rely on the presence of an acidic α-proton, mechanistically unfeasible.

Knoevenagel Condensation and Related Carbonyl Addition Reactions

The Knoevenagel condensation is a nucleophilic addition that requires an active hydrogen compound—a molecule with a C-H bond acidic enough to be deprotonated by a mild base. wikipedia.org The resulting carbanion or enolate then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org Classic substrates for this reaction, such as tert-butyl cyanoacetate (B8463686), possess two acidic α-protons that are readily removed to initiate the condensation.

For this compound, the quaternary nature of the α-carbon means there are no protons to be abstracted. uni.lu Consequently, it cannot form the necessary nucleophilic enolate under typical Knoevenagel conditions and is unable to participate in this type of carbonyl addition reaction. wikipedia.orgquora.com

Nucleophilic Alkylation and Acylation Reactions at the α-Carbon

The α-alkylation and α-acylation of carbonyl and nitrile compounds are fundamental carbon-carbon bond-forming reactions that typically proceed through an enolate intermediate. researchgate.net The process involves deprotonation at the α-carbon to generate a nucleophilic enolate, which then attacks an alkyl or acyl electrophile.

As established, this compound lacks the requisite α-protons for enolate formation. Therefore, direct nucleophilic alkylation or acylation at the α-carbon via this standard mechanistic pathway is not possible. While alternative strategies for the formation of quaternary carbon centers exist, such as certain metal-catalyzed hydroalkylation reactions or rearrangements, the classical base-mediated alkylation is not a viable transformation for this specific substrate. beilstein-journals.orgnih.gov

Michael Addition (Conjugate Addition) Chemistry

In a Michael addition, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). When compounds containing active methylene (B1212753) or methine groups are used as donors, the reaction is initiated by deprotonation to form a stabilized carbanion.

For this compound to act as a Michael donor, it would first need to form a nucleophilic carbanion at the α-position. The absence of α-protons precludes this possibility, making it inert as a Michael donor under standard basic conditions.

Transformations of the Ester Functional Group

While the quaternary α-carbon of this compound is unreactive in reactions requiring enolate intermediates, the tert-butyl ester functional group remains a site for potential chemical transformations.

Selective Hydrolysis and Carboxylic Acid Formation

The hydrolysis of a tert-butyl ester to its corresponding carboxylic acid is a common transformation. Due to the steric hindrance of the tert-butyl group, this reaction is typically performed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile like water. This method effectively deprotects the carboxylic acid. The stability of the tert-butyl cation makes acid-catalyzed hydrolysis a favored pathway over base-mediated saponification, which is generally ineffective for tert-butyl esters.

Amidation Reactions for Amide Derivatives

The conversion of esters to amides is a fundamental reaction in organic synthesis. For tert-butyl esters like this compound, direct amidation via aminolysis (reaction with an amine) is often challenging due to the low reactivity of the ester and the poor leaving group nature of the tert-butoxide ion.

More effective modern methods have been developed for the direct amidation of unreactive esters. One such approach involves the in situ generation of a more reactive acyl intermediate. For instance, a one-pot method utilizes a chlorinating agent and a Lewis acid catalyst, such as SnCl₂, to convert the tert-butyl ester into an acid chloride intermediate. researchgate.netorganic-chemistry.org This highly reactive species then readily couples with a wide range of amines to afford the corresponding amide in high yield under mild conditions. researchgate.netorganic-chemistry.org This strategy bypasses the need for harsh conditions and offers a versatile route to amide derivatives from tert-butyl esters.

Below is a representative table illustrating the scope of such a catalyzed amidation reaction with various amines.

| Amine Substrate | Product Amide | Typical Yield (%) |

| Aniline | N-phenyl-2-cyano-2,2-dimethylacetamide | High |

| Benzylamine | N-benzyl-2-cyano-2,2-dimethylacetamide | High |

| Morpholine | 1-(2-cyano-2,2-dimethylacetyl)morpholine | High |

| Diethylamine | N,N-diethyl-2-cyano-2,2-dimethylacetamide | High |

| Note: Yields are generalized based on the high efficiency reported for the SnCl₂-catalyzed methodology for various tert-butyl esters. organic-chemistry.org |

Decarboxylation Pathways Leading to Nitriles

The structural stability of this compound is significantly influenced by the tert-butyl ester group. This group can be cleaved under specific thermal or acidic conditions, leading to decarboxylation and the formation of isobutyronitrile. The mechanism for acid-catalyzed decarboxylation is initiated by the protonation of the ester's carbonyl oxygen. This is followed by the elimination of isobutylene (B52900), a neutral and stable molecule, which drives the reaction forward. This process results in a transient carboxylic acid intermediate which, being a β-cyano carboxylic acid, is unstable and readily undergoes decarboxylation to yield the final nitrile product. The stability of the tertiary carbocation (tert-butyl cation) formed during the cleavage of the ester is a key thermodynamic driving force for this transformation. researchgate.net

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen atom.

Reduction to Amines or Imines

The nitrile functionality can be reduced to primary amines or, under controlled conditions, to imines. The complete reduction to a primary amine, 2,2-dimethyl-3-aminopropane-1-ol (after subsequent ester reduction), typically requires strong reducing agents.

Commonly employed methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). The reaction conditions, including pressure and temperature, can be adjusted to control the extent of reduction. However, harsh conditions may also lead to the reduction of the tert-butyl ester group.

Chemical Reduction: Strong hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic nitrile carbon. Subsequent workup with water hydrolyzes the intermediate aluminum-nitrogen complexes to yield the amine. Care must be taken as LiAlH₄ will also readily reduce the ester functionality.

The formation of an imine is a partial reduction and is generally more challenging to achieve selectively. It typically serves as an intermediate in the pathway to the full reduction to an amine.

Nitrile Hydrolysis to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to form a primary amide (tert-butyl 2-carbamoyl-2,2-dimethylacetate) and subsequently a carboxylic acid (2-carboxy-2,2-dimethylacetic acid tert-butyl ester). This transformation can be catalyzed by either acid or base, with the reaction intermediate typically being the amide. chemistrysteps.com Stopping the reaction at the amide stage requires milder conditions, as vigorous heating in either acidic or basic media will drive the hydrolysis to completion, yielding the carboxylic acid. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation and tautomerization, an amide intermediate is formed. stackexchange.com Further heating in the presence of acid leads to the hydrolysis of the amide, yielding the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org It is important to note that under these conditions, the tert-butyl ester is also susceptible to acid-catalyzed cleavage. researchgate.net

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. chemguide.co.uk The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. stackexchange.com Continued heating under basic conditions leads to the saponification of the amide, where a hydroxide ion attacks the carbonyl carbon, ultimately forming a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the final reaction mixture must be acidified. libretexts.org

| Condition | Intermediate Product | Final Product (after workup) | Key Mechanistic Steps |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | tert-Butyl 2-carbamoyl-2,2-dimethylacetate | 2-Carboxy-2,2-dimethylacetic acid tert-butyl ester | 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Tautomerization to amide. 4. Hydrolysis of amide. |

| Basic (e.g., NaOH, H₂O, heat) | tert-Butyl 2-carbamoyl-2,2-dimethylacetate | 2-Carboxy-2,2-dimethylacetic acid tert-butyl ester | 1. Nucleophilic attack by hydroxide. 2. Tautomerization to amide. 3. Saponification of amide to carboxylate. 4. Acidification to carboxylic acid. |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions. nih.govnumberanalytics.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. researchgate.net For instance, the reaction of a nitrile with an azide (B81097) (R-N₃) can yield a tetrazole ring, while reaction with a nitrile oxide (R-CNO) can produce an oxadiazole. nih.gov

The reactivity of this compound in such reactions would be influenced by steric hindrance. The presence of the quaternary carbon center, substituted with two methyl groups and a tert-butoxycarbonyl group, adjacent to the nitrile functionality, could sterically impede the approach of the 1,3-dipole. numberanalytics.com Consequently, more forcing reaction conditions (e.g., higher temperatures or catalysts) might be necessary to achieve successful cycloaddition compared to less sterically hindered nitriles.

Mechanistic Pathways and Kinetic Studies

Understanding the mechanistic pathways and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Radical Reaction Mechanisms, particularly those involving tert-butyl hydroperoxide (TBHP) or similar tert-butyl-derived radicals.

Tert-butyl hydroperoxide (TBHP) is a widely used oxidant in organic synthesis, often employed as an initiator for radical reactions. organic-chemistry.org In the presence of transition metal catalysts (e.g., Fe, Cu, Rh), TBHP undergoes decomposition to generate highly reactive oxygen-centered radicals, primarily the tert-butoxy (B1229062) radical (t-BuO•) and the tert-butylperoxy radical (t-BuOO•). rsc.orgnih.govpsu.edunih.gov

The specific radical generated often depends on the catalyst and reaction conditions. For instance, studies with Fe(III) catalysts have shown that maintaining the iron in its ferric state leads predominantly to the formation of tert-butylperoxy radicals. psu.edursc.org These two radical species exhibit different reactivities:

Tert-butoxy radical (t-BuO•): A highly reactive species that can participate in various reactions, including hydrogen atom abstraction and addition to double bonds.

Tert-butylperoxy radical (t-BuOO•): A more selective radical scavenger. It is particularly effective at abstracting hydrogen atoms from C-H bonds with lower bond dissociation energies, such as allylic or benzylic positions. nih.gov

In a potential reaction with this compound, a plausible mechanism initiated by TBHP would involve the abstraction of a hydrogen atom from one of the α-methyl groups. Given the selectivity of the tert-butylperoxy radical, this species would be a likely candidate for the hydrogen abstraction step. nih.gov This would generate a primary alkyl radical on the substrate. This newly formed carbon-centered radical could then undergo various subsequent reactions, such as reacting with another molecule of TBHP to form a hydroperoxide, or participating in radical-radical coupling reactions. Kinetic studies of such reactions often show complex dependencies on the concentrations of the substrate, TBHP, and catalyst, reflecting the multi-step nature of radical chain mechanisms. rsc.org

| Radical Species | Generation from TBHP | Key Characteristics | Plausible Role in Reaction with this compound |

|---|---|---|---|

| tert-Butoxy (t-BuO•) | Homolytic cleavage of the O-O bond, often metal-catalyzed. | Highly reactive, less selective. Participates in H-abstraction and addition reactions. nih.govresearchgate.net | Could abstract a hydrogen atom from a methyl group to initiate a radical chain reaction. |

| tert-Butylperoxy (t-BuOO•) | Generated via H-abstraction from TBHP by another radical or through metal-catalyzed pathways. nih.gov | More stable and selective than t-BuO•. Primarily acts as an H-atom abstractor from weaker C-H bonds. nih.gov | Selective abstraction of a hydrogen from one of the α-methyl groups to form a primary alkyl radical on the substrate. |

Transition Metal-Catalyzed Processes and their Mechanisms

Direct experimental studies on transition metal-catalyzed reactions involving this compound are not extensively reported in peer-reviewed literature. However, the broader class of quaternary α-cyano esters, to which the title compound belongs, is known to participate in several important transformations. The steric bulk of the gem-dimethyl and tert-butyl groups is a critical factor, often necessitating specific catalyst systems and reaction conditions to achieve successful transformations.

One of the most relevant processes for this class of compounds is the palladium-catalyzed Tsuji-Trost allylic alkylation. nih.gov This reaction is a powerful method for forming carbon-carbon bonds. For substrates with quaternary centers, the reaction involves the formation of a nucleophilic enolate which then attacks a π-allyl palladium complex. The mechanism typically proceeds through an outer-sphere attack of the enolate on the allyl moiety. The choice of ligands on the palladium catalyst is crucial for both reactivity and for inducing stereoselectivity in cases where a chiral center is formed. nih.gov

Challenges in the transition metal-catalyzed functionalization of such sterically congested centers include slower reaction rates and potential side reactions. researchgate.netresearchgate.net For instance, β-hydride elimination can be a competing pathway in reactions involving alkyl metal intermediates, although the structure of this compound does not possess β-hydrogens on the quaternary center itself, which would prevent this specific side reaction.

Table 1: Representative Transition Metal-Catalyzed Reactions of Quaternary α-Cyano Esters

| Catalyst System | Reaction Type | Substrate Class | Typical Product | Ref. |

|---|---|---|---|---|

| Palladium / Chiral Ligands | Asymmetric Allylic Alkylation | α-Aryl-α-cyanoesters | Chiral α-allyl-α-aryl-α-cyanoesters | nih.gov |

| Nickel / Lewis Acid | Reductive Coupling | α,α-Dialkyl-α-cyanoacetates | All-carbon quaternary centers | researchgate.net |

Organocatalytic and Stereoselective Transformations

The application of organocatalysis to substrates featuring all-carbon quaternary centers, such as this compound, is a challenging yet highly sought-after area of synthetic chemistry. acs.org There are no specific reports on the organocatalytic transformation of the title compound. However, general principles suggest that reactions would be sterically demanding.

For analogous gem-disubstituted cyanoacetates, stereoselective transformations often rely on creating a chiral environment around the reacting center using a chiral organocatalyst. mdpi.com Bifunctional catalysts, such as thioureas or squaramides bearing a basic moiety, are often employed. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis acid/base interactions.

A potential reaction for this compound could be a Michael addition, where an enolate generated from the cyanoacetate adds to an α,β-unsaturated carbonyl compound. The significant steric hindrance would likely require highly active catalysts and electrophiles with favorable electronic properties to overcome the high activation energy. The stereochemical outcome of such reactions is difficult to predict without experimental data but would be dictated by the facial selectivity imposed by the catalyst-substrate complex. mdpi.com

Computational and Theoretical Studies on Reaction Pathways and Intermediates

Specific computational or theoretical studies detailing the reaction pathways and intermediates of this compound are currently absent from the scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of related organic reactions. numberanalytics.comescholarship.org

For transformations involving analogous cyano-compounds, DFT calculations are routinely used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for a step-by-step understanding of the reaction. nih.govrsc.org This includes determining whether a reaction is concerted or stepwise.

Predict Reactivity and Selectivity: Computational models can help rationalize why a certain regio- or stereoisomer is formed preferentially. For sterically hindered molecules, calculations can quantify the energetic cost of different approach trajectories of reactants. nih.gov

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, theoretical studies can model the binding of the substrate to the catalyst and reveal the key non-covalent interactions that govern stereoselectivity.

A theoretical study on this compound would likely focus on the energetics of enolate formation, given the steric hindrance around the α-carbon. Furthermore, computational analysis of transition states for potential C-C bond-forming reactions would provide invaluable insight into the feasibility and expected outcomes of such transformations. escholarship.org

Table 2: Common Computational Methods in Mechanistic Organic Chemistry

| Method | Application | Information Obtained | Ref. |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies | Geometries of reactants, products, transition states; reaction energies and activation barriers. | numberanalytics.com |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy energy calculations | Refined energetic profiles for key reaction steps. | nih.gov |

Synthetic Utility and Applications As a Chemical Building Block

Role in Heterocyclic Compound Synthesis

The activated methylene (B1212753) group adjacent to both the nitrile and ester functionalities in α-cyanoacetates is a key feature that drives their utility in the synthesis of heterocyclic compounds. These compounds serve as versatile C2 or C3 synthons in cyclization and condensation reactions.

Related α-cyanoacetate compounds, such as tert-butyl cyanoacetate (B8463686), are effective precursors for constructing nitrogen-containing heterocycles like isoquinolines. sigmaaldrich.com The general strategy involves the functionalization of the α-carbon followed by cyclization. For instance, tert-butyl cyanoacetate can undergo functionalization and subsequent decarboxylation to yield 3-amino-4-alkyl isoquinolines. sigmaaldrich.com This highlights the role of the cyanoacetate moiety in building the core structure of the heterocyclic ring. The nitrile group can participate in cyclization by acting as an electrophile, often after activation, or it can be transformed into an amine or other functional group that facilitates ring closure.

The synthesis of such heterocycles often relies on classic named reactions where the α-cyanoacetate provides a key carbon- and nitrogen-donating fragment. The tert-butyl ester group in the target molecule can be advantageous, as it can be cleaved under specific acidic conditions, often without affecting other acid-labile groups, which is a useful feature in multi-step syntheses.

The reactivity of the cyanoacetate core is not limited to nitrogen heterocycles. The active methylene protons (in related non-quaternary analogs) and the dual functional groups (nitrile and ester) allow for participation in a variety of cyclization reactions to form other heterocyclic systems. Cyanoacetamide derivatives, which share the reactive cyanoacetyl group, are extensively used as starting materials for a wide array of heterocycles. These reactions demonstrate the versatility of the cyanoacetyl unit in forming rings of different sizes and heteroatom compositions.

Common synthetic strategies involving related cyano-compounds include:

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated systems, which are precursors for pyran, pyridine, and pyrazole (B372694) derivatives.

Thorpe-Ziegler Cyclization: An intramolecular condensation that can lead to the formation of five- or six-membered rings.

Gewald Reaction: A multi-component reaction involving an α-cyanoester, a ketone or aldehyde, and elemental sulfur to produce substituted 2-aminothiophenes.

These established synthetic routes for related compounds underscore the potential of tert-butyl 2-cyano-2,2-dimethylacetate as a versatile building block for diverse heterocyclic frameworks. The gem-dimethyl substitution at the α-position would, however, preclude reactions that require proton abstraction from this site, thereby directing its reactivity towards pathways that utilize the nitrile and ester groups.

Precursor for Complex Organic Molecules

The structural features of this compound make it a useful starting point for the synthesis of more elaborate organic structures. Its functional groups can be selectively modified or used to introduce further complexity.

In multi-step synthesis, the choice of building blocks is critical for efficiency and yield. This compound offers several advantages. The tert-butyl ester serves as a bulky protecting group for the carboxylic acid functionality. It is stable to many reaction conditions, such as those involving bases or nucleophiles, but can be selectively removed using acids like trifluoroacetic acid. This orthogonality allows for chemical modifications at other parts of a molecule without disturbing the ester.

The nitrile group is also a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine.

Reacted with organometallic reagents to form ketones.

This array of possible transformations enables the incorporation of the cyanoacetate skeleton into larger, more complex target molecules.

In the fine chemical industry, intermediates are the crucial link between basic raw materials and high-value final products. Compounds like tert-butyl cyanoacetate are considered key intermediates for the synthesis of products such as pesticides and adhesives. guidechem.com The synthetic versatility of the α-cyanoacetate structure allows for the creation of complex molecular scaffolds that are precursors to specialized chemicals. The ability to build heterocyclic and polyfunctional acyclic molecules makes this class of compounds valuable in producing advanced intermediates for materials science and agrochemicals. cymitquimica.com

| Functional Group | Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | H₂, Raney Ni; LiAlH₄ |

| Nitrile (-CN) | Hydrolysis (Acidic) | Carboxylic Acid (-COOH) | H₃O⁺, heat |

| Nitrile (-CN) | Hydrolysis (Basic) | Carboxylate Salt (-COO⁻) | NaOH, H₂O, heat |

| tert-Butyl Ester | Acidolysis (Deprotection) | Carboxylic Acid (-COOH) | Trifluoroacetic Acid (TFA) |

Engagement in Polymer Chemistry

While direct polymerization of this compound is not common, its structural relatives, the α-cyanoacrylates, are well-known for their role in polymer chemistry. nih.gov Alkyl 2-cyanoacrylates are the primary components of instant adhesives ("super glues") due to their rapid anionic polymerization initiated by moisture. indexcopernicus.compcbiochemres.com

The α-cyanoacetate structure can be seen as a precursor to α-cyanoacrylate monomers. A Knoevenagel condensation between an α-cyanoacetate and formaldehyde (B43269) would yield the corresponding α-cyanoacrylate, which is highly reactive and readily polymerizes. researchgate.net Therefore, this compound could serve as a starting material for the synthesis of a sterically hindered tert-butyl 2-cyanoacrylate monomer.

The polymerization of α-cyanoacrylates can proceed through different mechanisms:

Anionic Polymerization: This is the most common and rapid pathway, initiated by weak bases or nucleophiles like water. pcbiochemres.com

Radical Polymerization: This method is more controlled but requires specific acidic conditions and initiators. nih.govmdpi.com

Poly(alkyl cyanoacrylates) are noted for their biocompatibility and biodegradability, leading to applications in drug delivery systems. nih.gov By extension, polymers derived from a monomer synthesized from this compound could exhibit unique properties due to the bulky tert-butyl and gem-dimethyl groups, potentially influencing the polymer's thermal stability, solubility, and degradation profile. The physical properties of tert-butyl cyanoacetate itself suggest that under certain high-temperature or alkaline conditions, it has a tendency to polymerize. guidechem.com

| Application Area | Description | Relevant Chemistry |

|---|---|---|

| Monomer Synthesis | Can serve as a precursor to α-cyanoacrylate monomers. | Knoevenagel condensation with formaldehyde. |

| Specialty Polymers | Resulting polymers would feature bulky side groups, potentially altering physical properties. | Anionic or radical polymerization of the derived monomer. |

| Adhesive Formulations | The derived monomer could be used in fast-curing adhesive systems. | Anionic polymerization initiated by surface moisture. indexcopernicus.com |

Use as a Monomer in Polymerization Reactions.

There is currently no available scientific literature that describes the use of this compound as a monomer in any form of polymerization, including but not limited to radical, anionic, cationic, or controlled radical polymerization techniques. The unique steric hindrance around the cyano and ester functionalities, conferred by the gem-dimethyl groups, may significantly impact its reactivity and ability to undergo chain-growth processes.

Interactive Data Table: Polymerization Attempts of this compound

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Modification of Polymeric Structures via Post-Polymerization Functionalization.

Similarly, there is a lack of published research demonstrating the application of this compound in the post-polymerization functionalization of polymers. The chemical structure of the compound does not present readily reactive sites that are commonly employed for grafting onto or modifying polymer backbones under typical reaction conditions. While a related compound, tert-butyl 2-cyano-2-methylacetate, has been noted for its utility as an alkylating agent in organic synthesis, this reactivity has not been translated to the modification of polymeric materials in the available literature.

Interactive Data Table: Post-Polymerization Functionalization Attempts using this compound

| Polymer Backbone | Functionalization Reagent | Catalyst/Conditions | Degree of Functionalization (%) |

| Data Not Available | This compound | Data Not Available | Data Not Available |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the definitive structural confirmation of tert-butyl 2-cyano-2,2-dimethylacetate. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the molecular symmetry, two distinct signals would be anticipated:

A singlet integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl ester moiety.

A singlet integrating to six protons, corresponding to the two equivalent methyl groups at the α-position to the cyano and carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation, with the following signals expected:

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methyl carbons of the tert-butyl group.

A signal for the quaternary α-carbon.

A signal for the two equivalent methyl carbons at the α-position.

A signal for the carbonyl carbon of the ester.

A signal for the carbon of the cyano group.

2D NMR: To confirm connectivity, several 2D NMR experiments would be instrumental:

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons in the molecule, confirming the isolated nature of the two methyl group environments.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| C(CH₃)₃ | ~1.5 | ~28 | Singlet |

| C(CH₃)₃ | - | ~82 | - |

| C(CN)(CH₃)₂ | ~1.6 | ~25 | Singlet |

| C(CN)(CH₃)₂ | - | ~40 | - |

| C=O | - | ~168 | - |

| CN | - | ~120 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR and Temperature-Dependent Studies

Given the free rotation around the single bonds in this compound, significant changes in the NMR spectra with temperature are not anticipated under normal conditions. The molecule does not possess stereoisomers or conformers with high energy barriers to interconversion that would be observable on the NMR timescale. Therefore, dynamic NMR and temperature-dependent studies are unlikely to provide additional structural information for this particular compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, C₉H₁₅NO₂, providing strong evidence for the compound's identity. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts.

Data Table: Predicted HRMS Data for C₉H₁₅NO₂

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.1176 |

| [M+Na]⁺ | 192.0995 |

| [M+K]⁺ | 208.0734 |

| [M+NH₄]⁺ | 187.1441 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By isolating the parent ion and inducing fragmentation, the resulting product ions provide valuable structural information. For this compound, a characteristic fragmentation would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, a common pathway for tert-butyl esters, leading to the formation of a protonated 2-cyano-2,2-dimethylacetic acid. Another likely fragmentation would involve the loss of the tert-butyl cation (57 Da).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method for qualitative analysis to check for the presence of starting materials and byproducts during a reaction.

Gas Chromatography (GC): Given the likely volatility of the compound, GC, often coupled with a mass spectrometer (GC-MS), would be an excellent technique for assessing its purity. The retention time would be characteristic of the compound under specific conditions, and the mass spectrum would confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC could also be utilized for purity analysis, particularly if the compound were to be analyzed alongside non-volatile impurities. A reversed-phase column would likely be employed with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water.

By employing this suite of advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of this compound can be achieved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like this compound, which possesses moderate polarity due to the ester and nitrile functional groups, reversed-phase HPLC (RP-HPLC) would be the most probable method of analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would likely consist of a mixture of water and a polar organic solvent, like acetonitrile or methanol. The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. Due to its non-polar tert-butyl and dimethyl groups, this compound would exhibit significant retention on a C18 column. Elution would be achieved by running a gradient of increasing organic solvent concentration, which would decrease the polarity of the mobile phase and cause the compound to elute from the column. Detection would most likely be performed using a UV detector, although the compound lacks a strong chromophore, which might necessitate monitoring at lower wavelengths (around 210 nm).

While specific methods for substituted cyanoacetates exist, a validated method for this compound has not been reported in the literature surveyed. sielc.comsemanticscholar.org The development of such a method would require optimization of the column type, mobile phase composition, gradient profile, flow rate, and detector settings to achieve adequate resolution and sensitivity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and the presence of the tert-butyl group, this compound is expected to be sufficiently volatile for GC analysis.

The analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and then carried by an inert gas (such as helium or nitrogen) through a capillary column. The column is typically coated with a stationary phase, and for a compound of this nature, a mid-polarity phase (e.g., a phenyl polysiloxane) would likely provide good separation. The retention time of the compound would be dependent on its boiling point and its interaction with the stationary phase. A flame ionization detector (FID) would be suitable for detection, as it is sensitive to organic compounds. For more definitive identification, GC coupled with mass spectrometry (GC-MS) would be the method of choice, providing both retention time data and a mass spectrum of the compound.

Studies on related compounds, such as alkyl cyanoacrylates, have utilized GC for purity determination. dtic.milscispace.com However, a specific, detailed GC method for this compound is not available in the published literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. An IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its structure.

The most prominent and diagnostic peaks would arise from the nitrile and ester groups. The C≡N stretch of the nitrile group is expected to appear as a sharp, intense absorption in the range of 2260-2240 cm⁻¹. spectroscopyonline.comopenstax.org The ester group would be identified by a strong C=O stretching vibration, typically found around 1750-1735 cm⁻¹ for saturated esters. Additionally, the C-O stretching vibrations of the ester would produce bands in the 1300-1000 cm⁻¹ region. The presence of the tert-butyl group and other alkyl portions of the molecule would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

While IR spectra for related nitrile compounds are well-documented, a specific, published IR spectrum with detailed peak assignments for this compound is not available. nih.govlibretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch would also be observable in the Raman spectrum, often with a strong intensity. ias.ac.in The C=O stretch of the ester is also typically Raman active. researchgate.netaip.org

Furthermore, the carbon-carbon single bonds of the molecular skeleton, which are often weak in the IR spectrum, would be expected to show distinct signals in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes. The symmetric vibrations of the dimethyl and tert-butyl groups would also be more prominent in the Raman spectrum. A detailed Raman analysis for this specific compound has not been found in the scientific literature.

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, and the positions of the individual atoms can be determined. This would unambiguously confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as packing forces, in the crystal lattice.

The successful application of this technique is entirely dependent on the ability to grow high-quality single crystals of the compound. To date, no crystal structure for this compound has been reported in crystallographic databases.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of sterically demanding reagents like tert-butyl 2-cyano-2,2-dimethylacetate. Research is increasingly focused on designing catalysts that can overcome steric hindrance and provide high levels of control over reaction outcomes.

A promising area is the design of novel chiral phase-transfer catalysts for asymmetric conjugate additions. acs.orgacs.org These catalysts, often based on complex scaffolds like chiral binaphthyls, are engineered to create a specific chiral environment around the reactants, enabling high enantioselectivity in the formation of carbon-carbon bonds. acs.orgacs.org For reactions involving α-substituted-α-cyanoacetates, these systems have achieved high yields and enantiomeric excesses, demonstrating their potential for constructing all-carbon quaternary stereocenters. acs.org

Another frontier involves the use of cooperative catalysis, such as combining soft Lewis acids with hard Brønsted acids. researchgate.net Systems using mono- and bis-palladacycle catalysts have been shown to be effective in asymmetric Michael additions of α-cyanoacetates to enones. researchgate.net This dual-catalyst approach can lead to extraordinarily high reactivity and offers the unique advantage of stereodivergency, where different diastereomers of the product can be accessed simply by choosing between a mono- or bimetallic catalyst system. researchgate.net Furthermore, the development of metal-free catalytic systems, such as base-catalyzed reactions, presents a more economical and environmentally benign alternative for certain transformations. mdpi.com

| Catalyst System | Reaction Type | Key Advantage(s) |

| Chiral Phase-Transfer Catalysts | Asymmetric Conjugate Addition | High enantioselectivity, construction of quaternary stereocenters. acs.orgacs.org |

| Mono- and Bis-palladacycle Complexes (Lewis Acid/Brønsted Acid) | Asymmetric Michael Addition | High reactivity, stereodivergency (access to different diastereomers). researchgate.net |

| Metal-Free Base Catalysis | Furan Synthesis | Economical and environmentally benign. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.org The integration of this compound and related cyanoacetate (B8463686) derivatives into these platforms is an active area of research.

Continuous flow processes are particularly advantageous for managing hazardous reagents or highly exothermic reactions, which can be challenging at a large scale in batch reactors. rsc.orgresearchgate.net By performing reactions in microreactors or tubular reactors, superior control over parameters like temperature, pressure, and reaction time is achieved, often leading to higher yields and purity. google.comscispace.com For instance, the synthesis of various cyanoacetate-derived compounds, including heterocycles and other intermediates, has been successfully demonstrated in continuous flow systems. google.comscispace.comrsc.org These systems can be "telescoped," where multiple reaction steps are connected in sequence without the need for intermediate isolation, significantly streamlining the synthesis process. rsc.orgrsc.org The development of a continuous production process for cyanoacetates using a tubular reactor highlights the industrial potential of this technology for improving reaction efficiency and automation. google.com

Application in Novel Materials Science Beyond Traditional Polymers

While poly(alkyl cyanoacrylate)s are well-established as rapid-curing adhesives, colloquially known as "superglues," future research is aimed at leveraging their unique properties for more advanced materials science applications. afinitica.compstc.org The inherent reactivity of the cyanoacrylate monomer allows for polymerization on a wide variety of surfaces, a property that can be exploited for creating functional coatings and novel materials. afinitica.com

Emerging applications extend into fields such as medicine, electronics, and optics. There is growing interest in using these polymers as binding agents for the controlled delivery of drugs, as their biocompatibility and biodegradability can be tuned by altering the alkyl ester group. afinitica.comresearchgate.net In electronics and optics, research is exploring their use in photoresists, coatings for lithographic printing plates, and as waveguides for optical sensors. afinitica.com Another innovative application is the development of bio-inspired functional coatings. For example, cyanoacrylate-based formulations are being investigated for creating multi-re-entrant surfaces that can improve the decontamination of materials. dtic.mil

Advanced Computational Chemistry for Predicting Reactivity and Designing New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.net For a molecule like this compound, DFT calculations can provide profound insights into its electronic structure, stability, and reactivity, thereby guiding the design of new synthetic transformations. nih.gov

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's behavior as an electrophile or nucleophile. longdom.org The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity. researchgate.net Conceptual DFT allows for the calculation of reactivity indices that can identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org This predictive power is invaluable for screening potential catalysts, optimizing reaction conditions, and even designing entirely new reactions by understanding the intricate details of transition states and reaction mechanisms. nih.gov

Development of Bio-Inspired or Biocatalytic Approaches

Nature provides a vast library of inspiration for the development of novel chemical processes and materials. Bio-inspired and biocatalytic approaches are emerging as sustainable and highly selective alternatives to traditional synthetic methods.

Enzymes, such as lipases, are being explored for their ability to catalyze reactions involving cyanoacetate derivatives with high selectivity under mild conditions. nih.govresearchgate.net For example, lipases have been used to promote cascade reactions that begin with cyanoacetic acid to form α,β-unsaturated esters, demonstrating the potential for one-pot, multi-step syntheses. nih.gov

In the realm of materials, researchers are mimicking the remarkable underwater adhesive properties of marine organisms like mussels. aip.org Mussel adhesive proteins rely on a specific amino acid, 3,4-dihydroxy-L-phenylalanine (DOPA), for their function. nih.gov A promising bio-inspired strategy involves modifying DOPA-like synthetic molecules with cyanoacrylate groups to create high-performance, water-borne medical adhesives for applications like repairing wet tissues and bones. nih.gov This approach combines the versatile and rapid curing chemistry of cyanoacrylates with the robust underwater adhesion mechanisms perfected by nature.

Investigation of Stereoselective Syntheses and Reactions

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceuticals and fine chemical production. Consequently, the development of stereoselective reactions involving this compound and its analogues is a research area of critical importance.

The focus is on creating chiral molecules with quaternary stereocenters—a carbon atom bonded to four different non-hydrogen substituents—which are structurally complex and challenging to synthesize. Asymmetric conjugate additions using chiral phase-transfer catalysts have proven highly effective in this regard, affording products from tert-butyl α-alkyl-α-cyanoacetates with excellent enantioselectivity. acs.orgacs.org

Another powerful strategy is the synergistic use of multiple catalytic systems. The combination of photoredox catalysis and organocatalysis has enabled the enantioselective α-alkylation of aldehydes with bromonitrile compounds, creating versatile chiral building blocks. nih.gov Similarly, bifunctional organocatalysts are being developed for highly enantioselective aza-Michael reactions, which involve the conjugate addition of nitrogen nucleophiles to α,β-unsaturated ketones and provide access to valuable chiral β-amino carbonyl compounds. nih.govmdpi.com These advanced catalytic methods are crucial for expanding the synthetic utility of cyanoacetates in the stereocontrolled construction of complex molecular architectures.

Q & A

Basic: What is the standard synthetic route for tert-butyl 2-cyano-2,2-dimethylacetate?

The compound is synthesized via Knoevenagel condensation , where tert-butyl cyanoacetate reacts with a carbonyl compound (e.g., isobutyraldehyde or acetone derivatives) under basic conditions. For example:

- Reagents : Piperidine or NaH as a base, THF or DMF as solvent.

- Mechanism : Deprotonation of the active methylene group in tert-butyl cyanoacetate, followed by nucleophilic attack on the carbonyl compound to form the α,β-unsaturated cyanoester.

- Purification : Column chromatography or recrystallization to isolate the product .

Advanced: How can reaction conditions be optimized to minimize byproducts in this synthesis?

Key variables include:

- Base selection : Piperidine (mild, catalytic) vs. NaH (stronger, stoichiometric). Piperidine minimizes side reactions like over-alkylation.

- Solvent polarity : Polar aprotic solvents (DMF) enhance reaction rates but may increase hydrolysis risks. THF balances reactivity and stability.

- Temperature : Controlled heating (40–60°C) improves kinetics without decomposition.

- Moisture control : Use of molecular sieves or inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyano group .

Basic: What spectroscopic methods confirm the structure of this compound?

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), methyl groups (δ ~1.2–1.3 ppm), and cyano-adjacent protons (δ ~3.0–3.5 ppm).

- ¹³C NMR : Signals for carbonyl (δ ~165–170 ppm), nitrile (δ ~115–120 ppm), and quaternary carbons.

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion peak matching the molecular formula (C₁₀H₁₅NO₂) .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic additions?

The bulky tert-butyl group:

- Reduces electrophilicity at the β-carbon of the α,β-unsaturated ester, slowing Michael additions.

- Directs regioselectivity in reactions with ambident nucleophiles (e.g., favoring attack at less hindered positions).

- Impacts crystallization : Enhances crystallinity due to rigid tertiary structure, aiding purification .

Biological Application: What in vitro models assess the bioactivity of this compound?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Mechanistic probes : ROS detection kits to investigate oxidative stress pathways linked to cyanoester bioactivity .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

- Replicate conditions : Ensure identical reagent purity, solvent drying, and reaction duration.

- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted tert-butyl cyanoacetate).

- Solvent/base interplay : Test DMF/piperidine vs. THF/NaH systems to identify yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.